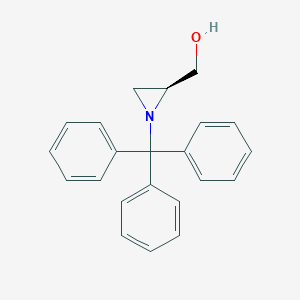

(s)-(1-Tritylaziridin-2-yl)methanol

Overview

Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .

Synthesis Analysis

Methanol can be produced from various sources. One of the most promising technologies for large-scale industrialization is the production of methanol by thermal catalytic CO2 hydrogenation . This process involves steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol .

Molecular Structure Analysis

Methanol is the simplest aliphatic alcohol, with the chemical formula CH3OH (a methyl group linked to a hydroxyl group) .

Chemical Reactions Analysis

Methanol can be produced via CO2 hydrogenation . The reactions involved in methanol synthesis are exothermic, leading to methanol formation by hydrogenation of CO and CO2 .

Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96° celsius and solidifies at -93.9° celsius . When mixed with air or comes in contact with air it forms explosive mixtures and burns with a non-luminous flame .

Scientific Research Applications

Synthesis and Structural Analysis : This compound has been used in the synthesis of enantiopure N-tritylaziridin-2-yl-methanols from L-serine and L-threonine. It involves a 'one pot procedure' starting from the N-tritylmethyl esters of L-serine and L-threonine, using methanesulfonyl chloride and triethylamine. The process includes a Grignard reaction, and the crystal structures of the resultant compounds reveal important features like intramolecular hydrogen bonding and trans relationship of aziridine ring substituents (Willems et al., 1997).

Catalysis in Chemical Synthesis : It's used in the preparation of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition in water or under neat conditions. This finding is significant in the context of low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Study of Lipid Dynamics in Biological Membranes : Research involving the use of methanol in studying transmembrane proteins/peptides in biological and synthetic membranes has shown that methanol significantly impacts lipid dynamics. This research is crucial in understanding how methanol influences the structure-function relationship associated with bilayer composition in biomembranes and proteolipid studies (Nguyen et al., 2019).

Applications in Synthesis and Catalysis : The synthesis and applications of C3-symmetric tris(triazolyl)methanol ligands in synthesis and catalysis have been explored. These ligands are modularly constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. They are used in various homogeneous and heterogenised systems, showing their versatility in the field of catalysis (Etayo et al., 2016).

Environmental Monitoring and Healthcare : The use of methanol in the detection of methanol gas with high sensitivity and selectivity is important for environmental monitoring and healthcare. A study developed a sensor based on Y2O3 multishelled hollow structure for ultrasensitive detection of methanol, which has applications in food safety inspection and environmental monitoring (Zheng et al., 2019).

Magnetic Study in Material Science : A magnetic study of a trigonal-prismatic cobalt(II) complex with a new tripodal hexadentate ligand (tppm) demonstrated large uniaxial magnetic anisotropy and single-molecule-magnet behavior. This study is pivotal in understanding the applications of such compounds in material science (Yao et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2S)-1-tritylaziridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYNSAZZKZZSR-BBQAJUCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

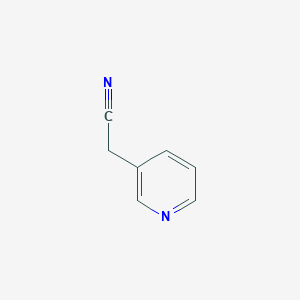

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)